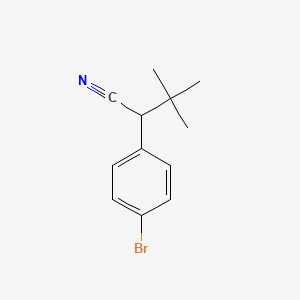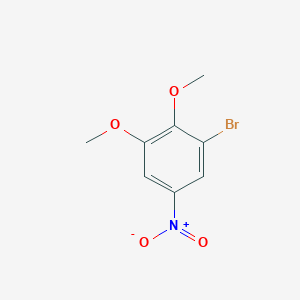![molecular formula C9H4BrNS B13678343 6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
6-Bromobenzo[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromobenzonitrile with thioglycolic acid under microwave irradiation in the presence of triethylamine and dimethyl sulfoxide (DMSO) at 130°C . This method provides a rapid and efficient route to the desired compound with high yields.
Industrial Production Methods
Industrial production of 6-Bromobenzo[b]thiophene-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Coupling Reactions: Biaryl or styrene derivatives.
Scientific Research Applications
6-Bromobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 6-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitrile group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromobenzo[b]thiophene-2-carbonitrile
- 3-Bromobenzo[b]thiophene-6-carbonitrile
- 2-Bromobenzo[b]thiophene
Uniqueness
6-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4BrNS |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H |
InChI Key |
AFUZBDUCVLNURC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride](/img/structure/B13678302.png)






